3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-10-6(11)2-3-8-7(5)10/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSWURIPKSTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN2C1=NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609131 | |
| Record name | 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104556-85-6 | |
| Record name | 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Methylpyrazolo 1,5 a Pyrimidin 7 1h One and Derivatives
Cyclocondensation Reactions in Pyrazolo[1,5-a]pyrimidin-7(1H)-one Synthesis
Cyclocondensation reactions form the cornerstone of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis. nih.govresearchgate.net This approach typically involves the reaction of a 1,3-binucleophilic system, such as an aminopyrazole, with a 1,3-biselectrophilic compound. nih.gov The versatility of this method allows for the introduction of various substituents at multiple positions on the pyrazolo[1,5-a]pyrimidine core, enabling the creation of diverse chemical libraries for drug discovery. nih.govrsc.org
Reactions of Aminopyrazoles with β-Dicarbonyl Compounds
A frequently employed and well-established method for synthesizing the pyrazolo[1,5-a]pyrimidine skeleton is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the pyrazole (B372694) nitrogen attacks the second carbonyl group, and subsequent dehydration to form the fused pyrimidine (B1678525) ring. nih.gov These reactions are typically carried out under acidic or basic conditions. For instance, sulfuric acid in acetic acid has been used to facilitate the condensation of substituted 5-aminopyrazoles with 1,3-diketones or keto esters. nih.gov
The regioselectivity of the reaction can be influenced by the nature of the β-dicarbonyl compound. For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. researchgate.net Similarly, the reaction with 2-acetylbutyrolactone (B121156) results in 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, involving the opening of the butyrolactone ring. researchgate.net
| Aminopyrazole Reactant | β-Dicarbonyl Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted 5-aminopyrazoles | 1,3-Diketones or keto esters | H₂SO₄, AcOH | Pyrazolo[1,5-a]pyrimidine analogues | Not specified | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | researchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Ethoxycarbonylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | researchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylbutyrolactone | Not specified | 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Not specified | researchgate.net |
Reactions with β-Enaminones
β-Enaminones are highly effective 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines, often demonstrating enhanced reactivity compared to their β-dicarbonyl counterparts. nih.gov The reaction proceeds via an initial aza-Michael type addition-elimination, where the amino group of the aminopyrazole attacks the β-carbon of the enaminone, leading to the elimination of a dimethylamino group. nih.gov This is followed by cyclocondensation through the nucleophilic attack of the pyrazole nitrogen on the carbonyl group, ultimately yielding the pyrazolo[1,5-a]pyrimidine product after dehydration. nih.gov This method allows for the synthesis of a wide range of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields. nih.gov For example, reacting 5-aminopyrazole with substituted enaminones is a known route to produce various pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com
Reactions with β-Ketonitriles and Other 1,3-Biselectrophiles
β-Ketonitriles are versatile precursors for the synthesis of 5-aminopyrazoles, which are the key building blocks for pyrazolo[1,5-a]pyrimidines. The reaction of β-ketonitriles with hydrazines readily yields 5-aminopyrazoles. beilstein-journals.org These can then undergo cyclocondensation with other 1,3-dielectrophiles to form the desired bicyclic system.
Furthermore, β-ketonitriles themselves can act as 1,3-biselectrophiles in reactions with aminopyrazoles. For instance, the reaction of 5-aminopyrazole derivatives with 3-oxo-2-phenylpropanenitrile (B181052) under acidic conditions leads to the formation of 7-aminopyrazolo[1,5-a]pyrimidines. mdpi.com Other 1,3-biselectrophiles that have been successfully employed in the synthesis of pyrazolo[1,5-a]pyrimidines include β-haloenones and ynones. researchgate.netnih.gov
Advanced Synthetic Strategies for 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one Scaffolds
To improve the efficiency and sustainability of synthesizing pyrazolo[1,5-a]pyrimidines, researchers have explored advanced techniques such as microwave and ultrasound irradiation. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. rsc.orgresearchgate.net
Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org This technique has been successfully applied to the cyclocondensation of 5-amino-1H-pyrazoles with β-ketonitriles under solvent-free conditions, resulting in high yields and purity of the desired products in a significantly reduced reaction time. nih.gov For example, the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines was achieved through a microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles. nih.gov
Microwave-assisted synthesis has also been utilized in one-pot, two-step processes. An efficient synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines was developed using a palladium-catalyzed direct C-H arylation followed by a saponification-decarboxylation reaction under microwave irradiation. rsc.orgrsc.org This method offers advantages such as convenient manipulation, short reaction times, and excellent yields. rsc.orgrsc.org
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles | MW, solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | High | nih.gov |
| Ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate and aryl bromides | Pd(OAc)₂, PPh₃, Cs₂CO₃, MW (158 °C, 0.5 h) | 7-Aryl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidines | 81% | rsc.org |
| 5-Aminopyrazoles and ethoxycarbonyl isothiocyanate | MW (100 °C, 5 min), then NaOH, MW (80 °C, 3 min) | 2-Thioxo-1H-pyrazolo[1,5-a] nih.govnih.govbeilstein-journals.orgtriazin-4-one | 94% | mdpi.com |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry approach that has been effectively used to promote the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov This method provides an alternative energy source that can accelerate reactions and improve yields. The cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695) for just 5 minutes under ultrasonic irradiation furnished pyrazolo[1,5-a]pyrimidines in satisfactory to excellent yields (61-98%). researchgate.net This methodology is noted for its simple procedure, mild conditions, and easy work-up. researchgate.net
Ultrasound has also been employed in the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines through the reaction of an aminopyrazole with various formylated active proton compounds in the presence of KHSO₄ in an aqueous medium. eurjchem.comresearchgate.net This approach highlights the versatility of ultrasound-assisted synthesis in creating complex hybrid molecules.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones and 3-amino-5-methyl-1H-pyrazole | Ultrasound, EtOH, 5 min, 75 °C | Trifluoromethylated pyrazolo[1,5-a]pyrimidines | 61-98% | researchgate.net |
| Aminopyrazole and formylated active proton compounds | Ultrasound, KHSO₄, aqueous media | Antipyrinyl-pyrazolo[1,5-a]pyrimidines | 92-96% | eurjchem.comresearchgate.net |
Multi-Step Reaction Sequences for Core Formation
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through a multi-step sequence involving the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent. nih.govnih.gov This foundational strategy allows for the regioselective formation of the bicyclic system. nih.gov
A prevalent pathway commences with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide, which leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov Subsequent treatment of this diol with a chlorinating agent, such as phosphorus oxychloride (POCl3), yields the corresponding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.gov This dichloro derivative serves as a versatile intermediate for further functionalization.
Another established route involves the reaction of 3-substituted-5-amino-1H-pyrazoles with various β-dicarbonyl compounds. nih.gov For instance, the condensation with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone leads to the regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov The nature of the β-dicarbonyl compound plays a crucial role in directing the reaction pathway. nih.gov
Furthermore, the reaction of aminopyrazoles with enaminones in an acidic medium provides another avenue to the pyrazolo[1,5-a]pyrimidine core. nih.gov The acidic conditions activate the endocyclic imino group of the pyrazole for nucleophilic attack on the more electrophilic α-carbon of the enaminone. nih.gov
A specific example for the synthesis of a 3-aryl-pyrazolo[1,5-a]pyrimidine derivative involves a cascade cyclization. Aryl-substituted acetonitrile (B52724) can be treated with N,N-dimethylformamide dimethyl acetal (B89532) to form a 3-(dimethylamino)-2-(phenyl)acrylonitrile intermediate. nih.gov Subsequent reaction with hydrazine (B178648) in acetic acid and ethanol yields the 4-phenyl-1H-pyrazol-5-amine. nih.gov This aminopyrazole can then be condensed with a suitable partner to form the pyrazolo[1,5-a]pyrimidine ring system. nih.gov
The following table summarizes a typical multi-step synthesis for a 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivative:
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% | nih.gov |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61% | nih.gov |
Functionalization and Derivatization Approaches
Once the pyrazolo[1,5-a]pyrimidine core is established, further diversification of the molecule can be achieved through various functionalization reactions. These modifications are critical for tuning the physicochemical and biological properties of the compounds. nih.govrsc.org
The halogen atoms on the pyrazolo[1,5-a]pyrimidine ring, particularly at the 7-position, are highly susceptible to nucleophilic substitution. nih.gov This reactivity allows for the introduction of a wide range of functional groups. For example, the chlorine atom at position 7 of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be selectively displaced by a nucleophile like morpholine (B109124) in the presence of a base such as potassium carbonate at room temperature. nih.gov This selective reaction, driven by the higher reactivity of the C7-chloro group, yields 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, a key intermediate for further modifications. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the pyrazolo[1,5-a]pyrimidine scaffold, significantly enhancing structural diversity. nih.govrsc.org
The Suzuki-Miyaura coupling is widely employed to form carbon-carbon bonds. rsc.orgencyclopedia.pubnih.gov This reaction typically involves the coupling of a halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be coupled with various aryl and heteroaryl boronic acids to generate C3-arylated derivatives. rsc.orgresearchgate.net Similarly, the 5-chloro position can be functionalized using Suzuki coupling conditions. nih.gov The choice of palladium catalyst and ligands, such as those based on dppf or XPhos, is crucial for achieving high yields and preventing side reactions like debromination. rsc.orgnih.gov
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, allowing the introduction of primary and secondary amines onto the pyrazolo[1,5-a]pyrimidine core. nih.govwikipedia.org This palladium-catalyzed reaction provides a facile route to aryl amines, replacing harsher traditional methods. wikipedia.org For example, a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate can be coupled with various amines to introduce diverse substituents at the C5 position. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org
The table below provides examples of cross-coupling reactions on the pyrazolo[1,5-a]pyrimidine core:
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Suzuki Coupling | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole-4-boronic acid pinacol (B44631) ester | Tetrakis(triphenylphosphine)palladium(0) | 5-(Indol-4-yl)-7-(morpholin-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
| Buchwald-Hartwig Amination | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Various amines | Palladium catalyst and ligand | 5-Amino-substituted-2-methylpyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| Suzuki Coupling | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | C3-Arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones | rsc.org |
The pyrazolo[1,5-a]pyrimidine system can also be involved in intramolecular cyclization and ring-opening reactions to generate more complex heterocyclic structures. For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone results in the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.gov This transformation involves an interesting ring-opening of the butyrolactone as the final step of the cyclization process. nih.gov
In another instance, treatment of a pyrazolo[1,5-a]pyrimidine derivative with 3-acetyldihydrofuran-2(3H)-one in phosphorus oxychloride can lead to an unexpected tricyclic product. nih.gov This reaction proceeds through cleavage of the furan (B31954) ring, subsequent cyclization involving the C6 position of the pyrimidine ring, and chlorination of the hydroxyl groups. nih.gov
Green Chemistry Considerations in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for pyrazolo[1,5-a]pyrimidines. nih.govrsc.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One notable green strategy is the use of ultrasonic irradiation. bme.hu The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been successfully achieved by reacting aminopyrazoles with symmetric or non-symmetric alkynes under ultrasound irradiation in aqueous ethanol, using KHSO4 as a catalyst. bme.hu This method offers good yields and minimizes the environmental impact. bme.hu
Microwave-assisted synthesis is another green technique that has been applied to the production of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org Microwave irradiation can significantly reduce reaction times and, in some cases, allows for solvent-free conditions. rsc.org For example, the condensation of β-enaminones with 3-methyl-1H-pyrazol-5-amine can be carried out under microwave irradiation at 180°C without a solvent to produce 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields. rsc.org The efficiency of these green methods can be evaluated using metrics like Reaction Mass Efficiency (RME), with reported values for some pyrazolo[1,5-a]pyrimidine syntheses being in the range of 40-53%. rsc.org
The following table highlights some green chemistry approaches for the synthesis of pyrazolo[1,5-a]pyrimidines:
| Green Approach | Reactants | Conditions | Advantage | Reference |
| Ultrasonic Irradiation | Aminopyrazoles, Alkynes | KHSO4, Aqueous ethanol, Ultrasound | Minimized environmental impact, Good yields | bme.hu |
| Microwave-Assisted Synthesis | β-Enaminones, 3-Methyl-1H-pyrazol-5-amine | Solvent-free, 180°C, Microwave | Reduced reaction time, High yields | rsc.org |
Biological and Pharmacological Investigations of 3 Methylpyrazolo 1,5 a Pyrimidin 7 1h One Derivatives
Antimicrobial Activity Studies
Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have demonstrated notable antimicrobial properties, attracting research interest for the development of new antimicrobial agents. researchgate.net
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria.
Some synthesized pyrazolo[1,5-a]pyrimidine derivatives have exhibited significant antibacterial activity. researchgate.netresearchgate.net For instance, certain novel pyrazolo[1,5-a]pyrimidine derivatives were tested against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, and two Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli. nih.gov One particular derivative, Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, showed the most promising activity against the Gram-positive bacterium B. subtilis, with a minimum inhibitory concentration (MIC) of 312 μM. nih.gov
Further research into a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives revealed that most of the tested compounds displayed significant antimicrobial activity. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds against various bacterial strains were found to be in the range of 16 to 102 μM. nih.gov Specifically, pyrazolo[1,5-a]pyrimidines linked to arene units have demonstrated a wide spectrum of antibacterial activity. nih.gov In some cases, the antibacterial activity of these derivatives, particularly those with a furan-2-yl unit at C7 and a 4-Me or 4-OMe group on an aryl unit at C5, surpassed that of ciprofloxacin (B1669076) against S. aureus, with MIC values of 2.5 and 2.4 μM, respectively. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis | 312 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine with furan-2-yl at C7 and 4-Me on aryl at C5 | Staphylococcus aureus | 2.5 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine with furan-2-yl at C7 and 4-OMe on aryl at C5 | Staphylococcus aureus | 2.4 | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives (range) | Various | 16 - 102 | nih.gov |
Antifungal Activity
In addition to antibacterial properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antifungal potential. nih.gov
A study evaluating 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines against five phytopathogenic fungi revealed that some compounds effectively inhibited fungal growth. amazonaws.comnih.gov Specifically, certain 6,7-diarylpyrazolo[1,5-a]pyrimidines showed notable activity against Alternaria solani and Fusarium solani. amazonaws.comnih.gov Another study reported that a thiazole (B1198619) derivative and a pyrazolo[1,5-a]pyrimidine derivative exhibited potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum with MICs of 6.25 microg/mL. researchgate.net
Furthermore, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were tested for their efficacy against fungal pathogens, with MIC values ranging from 15.50 to 26.30 μM. nih.gov
Table 2: Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | IC50 (μg/mL) / MIC (μM) | Reference |
|---|---|---|---|
| 6,7-diarylpyrazolo[1,5-a]pyrimidine (4j) | A. solani | 17.11 | amazonaws.comnih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine (4h) | F. solani | 21.04 | amazonaws.comnih.gov |
| Thiazole derivative and pyrazolo[1,5-a]pyrimidine (21b) | A. fumigatus and F. oxysporum | 6.25 (MIC, μg/mL) | researchgate.net |
| 1,2,4-triazolo[1,5-a]pyrimidine derivatives (range) | Various | 15.50 - 26.30 (MIC) | nih.gov |
Activity Against Drug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE))
A significant area of research has been the evaluation of pyrazolo[1,5-a]pyrimidine derivatives against drug-resistant bacterial strains.
Newly synthesized pyrazolo[1,5-a]pyrimidines attached to a para-substituted aryl group at C5 and a phenyl, thiophen-2-yl, or furan-2-yl unit at C7 have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, derivatives with a furan-2-yl unit at C7 and a 4-Me or 4-OMe group on the C5-aryl substituent showed more effective MRSA inhibitory activity than linezolid, with MIC values of up to 4.9 μM against MRSA ATCC:33591 and 2.4 μM against MRSA ATCC:43300. nih.gov Another study also highlighted a 4‐(5‐(furan‐2‐yl)‐1,3,4‐oxadiazol‐2‐yl)phenyl acetate (B1210297) derivative that showed good inhibitory activity against various MRSA and VRE strains, with MIC values of 7.2 μM and 14.4 μM, respectively. researchgate.net
Anticancer and Antitumor Potential
The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, with many compounds showing promising results as potential antitumor agents. nih.gov
In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., PC-3, HCT116, HepG-2, MCF-7)
A number of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
One study reported that newly synthesized pyrazolo[1,5-a]pyrimidine derivatives displayed a range of cytotoxic activities against MCF-7 (breast), HepG-2 (liver), and A549 (lung) cancer cells. ekb.eg For example, compound 4d showed a potent cytotoxic effect on the HepG2 cell line with an IC50 value of 0.14 µM, while compound 4e was most effective against the MCF-7 tumor cell line with an IC50 value of 0.22 µM. ekb.eg Another study found that some pyrazolo[3,4-d]pyrimidine derivatives exhibited superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 ranges of 45–97 nM and 6–99 nM, respectively. nih.gov
Furthermore, a series of novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives were evaluated for their antiproliferative activities against SH-SY5Y, MDA-MB-231, A549, and HepG2 cell lines. nih.gov Compounds 10a and 10b demonstrated good cytotoxicity toward MDA-MB-231 cells with IC50 values of 26.67 ± 2.56 μM and 26.83 ± 2.41 μM, respectively. nih.gov Additionally, compounds 10f and 10g showed cytotoxicity toward A549 cells with IC50 values of 20.20 ± 2.04 μM and 21.65 ± 1.58 μM, respectively. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
|---|---|---|---|
| Compound 4d | HepG-2 | 0.14 µM | ekb.eg |
| Compound 4e | MCF-7 | 0.22 µM | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine derivatives (range) | MCF-7 | 45–97 nM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives (range) | HCT-116 | 6–99 nM | nih.gov |
| Compound 10a | MDA-MB-231 | 26.67 ± 2.56 μM | nih.gov |
| Compound 10b | MDA-MB-231 | 26.83 ± 2.41 μM | nih.gov |
| Compound 10f | A549 | 20.20 ± 2.04 μM | nih.gov |
| Compound 10g | A549 | 21.65 ± 1.58 μM | nih.gov |
Selective Kinase Inhibition (e.g., PI3Kδ)
A key mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is through the selective inhibition of protein kinases, such as phosphoinositide 3-kinase δ (PI3Kδ). nih.govmdpi.com
Researchers have designed and synthesized libraries of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of PI3Kδ. nih.govmdpi.com One study developed a series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives with IC50 values in the low nanomolar range and high selectivity against the PI3Kδ isoform. nih.gov The most potent compound, CPL302253 (54), exhibited an IC50 of 2.8 nM for PI3Kδ. nih.gov Another study focused on benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine, identifying them as active and selective inhibitors of PI3Kδ with IC50 values ranging from 0.018 to 1.892 μM. mdpi.com Compound CPL302415 (6) from this series showed high activity with an IC50 value of 18 nM for PI3Kδ and good selectivity over other PI3K isoforms. mdpi.com The dual inhibition of PI3Kγ and PI3Kδ has also been explored as a therapeutic strategy, with pyrazolopyridine derivatives showing promise as potent and selective dual inhibitors. nih.gov
Table 4: PI3Kδ Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (PI3Kδ) | Reference |
|---|---|---|
| CPL302253 (54) | 2.8 nM | nih.gov |
| Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine (range) | 0.018 - 1.892 μM | mdpi.com |
| CPL302415 (6) | 18 nM | mdpi.com |
Mechanisms of Antitumor Action
Derivatives of the pyrazolo[1,5-a]pyrimidine core have emerged as a promising class of compounds in cancer therapy, primarily due to their activity as protein kinase inhibitors (PKIs). nih.govrsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers. rsc.org
The antitumor mechanism of these compounds often involves the inhibition of various protein kinases, such as:
Receptor Tyrosine Kinases (RTKs): Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by NTRK genes, are key targets. mdpi.com The pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the hinge region of the kinase domain. mdpi.com For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring can form a hydrogen bond with the methionine residue (Met592) in the hinge region of Trk kinases. mdpi.com
Non-receptor Tyrosine Kinases: These compounds have also shown inhibitory effects on other kinases implicated in cancer progression. nih.govrsc.org
The mode of inhibition can be either ATP-competitive, where the compound competes with ATP for binding to the kinase's active site, or allosteric, where it binds to a different site and induces a conformational change that inactivates the enzyme. nih.govrsc.org The structural rigidity and planar nature of the fused ring system, combined with the potential for diverse substitutions, allow for the fine-tuning of interactions with biological targets. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on the scaffold can significantly impact their potency and selectivity as anticancer agents. nih.govmdpi.com
Some pyrazolo[1,5-a]pyrimidine derivatives have also been identified as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cancer immunology, presenting another avenue for their antitumor effects. rsc.org
Anti-inflammatory Effects
The pyrazolo[1,5-a]pyrimidine scaffold has been the basis for the development of compounds with notable anti-inflammatory properties. mdpi.comnih.gov The mechanism of action for these effects is often linked to the inhibition of key inflammatory pathways.
A study on a series of pyrazolo[1,5-a]pyrimidin-7-ones revealed that their anti-inflammatory activity is likely associated with their ability to inhibit the biosynthesis of leukotrienes and/or prostaglandins (B1171923) with varying selectivity. nih.gov For example, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one demonstrated significant pharmacological activity both in vivo and in vitro. nih.gov In vitro tests have shown that these compounds can affect leukocyte functions, such as superoxide (B77818) production and myeloperoxidase release. nih.gov
More recent research on pyrazolo[1,5-a]quinazoline derivatives, which share a related structural core, has identified potent anti-inflammatory compounds that function by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Further investigation through pharmacophore mapping and molecular modeling predicted that these compounds could be ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). nih.gov Experimental evidence confirmed that lead compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, suggesting that their anti-inflammatory effects are mediated through the MAPK signaling pathway. nih.gov
Antitubercular Activity against Mycobacterium tuberculosis (Mtb)
Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as a promising class of agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govacs.org
The initial discovery of the antitubercular potential of the pyrazolo[1,5-a]pyrimidine scaffold often originates from high-throughput screening (HTS) of diverse small-molecule libraries against whole Mtb cells. nih.govacs.orgnih.gov This phenotypic screening approach has successfully identified several hit compounds with this core structure. nih.govacs.org For instance, an in-house HTS campaign led to the identification of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative as a confirmed hit. nih.govacs.org Subsequent synthesis and evaluation of a focused library of analogues have led to significant improvements in antitubercular activity. nih.govresearchgate.net
A crucial aspect of antitubercular drug discovery is the ability of a compound to be effective against both actively replicating and dormant, non-replicating Mtb. Some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have demonstrated bactericidal activity against replicating Mtb. nih.gov Furthermore, these compounds have shown to be active against Mtb that is slowly replicating under conditions of low pH and nitrosative stress, which are relevant to the host environment. nih.gov This suggests that these compounds inhibit targets that are functionally important under a variety of growth conditions, a desirable trait for shortening tuberculosis treatment regimens. nih.gov They have also shown promising activity against Mtb within macrophages. nih.govnih.gov
Understanding the mechanisms of resistance is vital for the development of robust antitubercular drugs. For some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, resistance has been linked to mutations in the gene encoding a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase known as Rv1751. nih.govresearchgate.netnih.gov This enzyme appears to promote the catabolism of the compound through hydroxylation, effectively inactivating it. nih.govresearchgate.netnih.gov This finding indicates that Rv1751 is not the direct target of these compounds but rather a resistance-conferring enzyme. nih.gov
Interestingly, the mechanism of action for these specific derivatives does not seem to be related to other known antitubercular pathways such as cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake, which have been associated with other compounds sharing a similar core structure. nih.govresearchgate.netnih.gov For example, other pyrazolylpyrimidinones have been found to perturb iron homeostasis, and resistance to them was associated with mutations in MmpL3, although MmpL3 was not necessarily the direct target. nih.gov This highlights the diversity of mechanisms within this chemical class and underscores the importance of detailed mechanistic studies for each new series of compounds. nih.gov
Other Pharmacological Activities
Beyond their well-documented antitumor, anti-inflammatory, and antitubercular effects, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for a range of other pharmacological activities.
Recent studies have explored their potential in treating metabolic and neurodegenerative diseases. A series of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antioxidant, anti-diabetic, and anti-Alzheimer activities. bohrium.com Certain compounds within this series exhibited significant antioxidant and free radical scavenging properties. bohrium.com Notably, one derivative demonstrated potent inhibition of α-amylase, an enzyme relevant to diabetes, and also showed inhibitory activity against acetylcholinesterase, a target in Alzheimer's disease therapy. bohrium.com Some derivatives also displayed anti-arthritic potential by inhibiting protein denaturation. bohrium.com
The broad biological profile of pyrazolo[1,5-a]pyrimidines also includes antimicrobial properties against various bacterial strains and potential as enzyme inhibitors for various biochemical pathways. globalresearchonline.netsmolecule.com
Antiviral Applications
Derivatives of the pyrazolo[1,5-a]pyrimidine class have demonstrated notable potential as antiviral agents. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and assessed for their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the Hepatitis C virus. nih.gov A number of these compounds showed potent activity in enzymatic assays. nih.gov
In other research focusing on a related pyrazole (B372694) structure, new 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole derivatives were evaluated for their in vitro antiviral activity against the herpes simplex virus type-1 (HSV-1). researchgate.net Several of these compounds, which were synthesized from a 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde precursor, exhibited strong antiviral effects when compared to the reference drug, acyclovir. researchgate.net
Sedative, Anxiolytic, and Hypnotic Properties
The pyrazolo[1,5-a]pyrimidine framework is a well-established nonbenzodiazepine class of compounds investigated for central nervous system effects. nih.govgoogle.com Research into 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives, specifically the 3-chloro, 3-bromo, and 3-iodo variants, showed anxiolytic effects in animal models comparable to benzodiazepines like diazepam. nih.gov A significant finding was that these compounds did not potentiate the CNS depressant effects of ethanol (B145695) or barbiturates at their anxiolytic threshold doses. nih.govnih.gov
Further studies on pyrazolo[1,5-a]pyrimidines (PZPs) produced conflicting behavioral results. nih.gov While they showed positive effects in a muricide test for anxiety, they were negative in approach/avoidance conflict and two-chamber exploration tests. nih.gov These PZP analogs did not compete with [3H]flunitrazepam binding, indicating a receptor site distinct from that of benzodiazepines. nih.gov More recent research has focused on synthesizing new pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non-benzodiazepine hypnotics for treating insomnia, inspired by the drug Zaleplon, which shares this core structure. researchgate.net Additionally, 7-substituted 3-nitropyrazolo[1,5-a]pyrimidines have been identified as modulators of the GABA-A receptor, with described sedative and hypnotic activities. google.com
Analgesic Effects
The investigation of pyrazolo[1,5-a]pyrimidine derivatives for pain relief has yielded mixed results. A study of several 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines found that these specific compounds lacked activity in analgesic tests. nih.gov However, a patent was granted for an analgesic composition containing a specific pyrazolo[1,5-a]pyrimidine derivative, claiming it exhibits potent analgesic activity effective for various types of pain. google.com
Research on the closely related 3-methyl pyrazolone (B3327878) derivatives has shown more consistent positive outcomes. Pharmacological studies of compounds such as 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one and 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one demonstrated significant analgesic activity compared to a control group. nih.gov Among the tested pyrazolone derivatives, the 2-chloro substituted compound was found to be the most active. nih.gov Another study involving the synthesis of aryl 3-methyl-5-pyrazolone derivatives also aimed to evaluate their analgesic activities using the acetic acid writhing method in mice. researchgate.net
Antischistosomal Activity
A range of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their activity against the parasitic flatworm Schistosoma mansoni. nih.govacs.org The research included several 7-hydroxypyrazolo[1,5-a]pyrimidines (which are tautomers of pyrazolo[1,5-a]pyrimidin-7(4H)-ones), 7-mercaptopyrazolo[1,5-a]pyrimidines, and other related structures. nih.gov
The in vitro results showed that the 7-mercaptopyrazolo[1,5-a]pyrimidines possessed the greatest degree of antischistosomal activity. nih.gov In contrast, the 7-hydroxy derivatives were found to be less active. nih.govacs.org Despite the promising in vitro results, none of the compounds that showed activity were effective against S. mansoni in subsequent in vivo tests. nih.gov
Structure Activity Relationship Sar and Molecular Design of 3 Methylpyrazolo 1,5 a Pyrimidin 7 1h One Analogues
Elucidation of Pharmacophoric Features for Biological Activity
The pharmacophore of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues, the core structure of 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one, has been identified as a key determinant of their biological activity, particularly as antitubercular agents. nih.govnih.govresearchgate.net A 3D-pharmacophore model for related triazole-linked pyrazolo[1,5-a]pyrimidine (B1248293) hybrids identified several key features essential for interaction with biological targets. researchgate.net These include multiple hydrogen bond acceptor sites, various aromatic rings, and a hydrophobic site. researchgate.net
Key pharmacophoric features often include:
A Hydrogen Bond Donor: The N1-H or N4-H of the pyrazolopyrimidine ring system is crucial for activity.
Hydrogen Bond Acceptors: The carbonyl oxygen at C7 and the nitrogen atoms within the heterocyclic core serve as key hydrogen bond acceptors. researchgate.net
Aromatic/Hydrophobic Regions: Substituents at various positions provide opportunities for hydrophobic and π-π stacking interactions, significantly influencing binding affinity. researchgate.netnih.gov
Studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.netnih.gov The exploration of this scaffold has led to the identification of key features that can be modified to improve activity against targets like Mycobacterium tuberculosis (Mtb). nih.govnih.gov
Impact of Substituent Groups on Activity Profile
Modifications to the core pyrazolo[1,5-a]pyrimidine structure have demonstrated that the nature and position of substituent groups are critical in defining the potency and selectivity of these compounds. nih.gov The ability to introduce a wide variety of substituents at the 3-, 5-, and 7-positions allows for the fine-tuning of their pharmacological properties. nih.gov
Influence of Aromatic and Heterocyclic Rings
The introduction of aromatic and heterocyclic rings at various positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly modulates biological activity.
At Position 5: In a series of antitubercular agents, introducing a phenyl group at the 5-position was explored. nih.gov For instance, the compound 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one showed specific activity. acs.org Another analogue with a 4-methoxyphenyl (B3050149) group at this position also demonstrated notable activity. acs.org
At Position 7: In the design of tropomyosin receptor kinase (Trk) inhibitors, 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogues were synthesized. mdpi.com These substitutions were found to be crucial for potent enzymatic inhibition. mdpi.com
General Observations: The addition of aryl groups can enhance binding affinity through π-π stacking interactions with aromatic residues in the target's active site. nih.gov A quantitative structure-activity relationship (QSAR) study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors noted the influence of substitutions at the R1 and R2 positions, which often involved aromatic rings. researchgate.net For example, compounds with a p-substituted cyclohexyl ring at the R1 position showed a particular profile for Pim-1 selectivity. researchgate.net
Role of Methyl and Other Alkyl Groups at Specific Positions
The presence and placement of methyl and other alkyl groups are critical determinants of the biological activity of pyrazolo[1,5-a]pyrimidin-7(1H)-one analogues.
Methylation of the Core: In the development of antitubercular agents, methylation of the core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold led to a complete loss of activity. nih.govacs.org Specifically, an O-methylated analogue (P1) and an N-methylated analogue (P2) were synthesized, and both were found to be inactive, highlighting the importance of the hydrogen bond donating capability of the core structure. nih.govacs.org
Alkyl Groups at Position 5: The introduction of a cyclohexylmethyl group at the 5-position was a feature of an analogue investigated for its ability to interfere with iron homeostasis in mycobacteria. acs.org
General Observations: The ability to introduce various alkyl groups allows for the exploration of hydrophobic pockets within the target binding site, which can fine-tune the pharmacokinetic and pharmacodynamic properties of the compounds. nih.gov
Below is a table summarizing the impact of specific methyl and alkyl substitutions on antitubercular activity.
| Compound | Substitution | Position | Activity | Reference |
| P1 | O-Methyl | Core | Inactive | nih.gov, acs.org |
| P2 | N-Methyl | Core | Inactive | nih.gov, acs.org |
| 2 | Cyclohexylmethyl | 5 | Active | acs.org |
Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the pyrazolo[1,5-a]pyrimidine ring system play a significant role in modulating biological activity. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on aryl substituents has been explored to optimize potency.
Electron-Withdrawing Groups: In one study, a compound featuring a 4-chlorophenyl group at the 3-position was synthesized and evaluated. acs.org Another active analogue contained a 4-fluorophenyl group at the same position. acs.org These halogen atoms act as electron-withdrawing groups. The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been achieved, demonstrating the adaptability of the scaffold to include EWGs. nih.gov
Electron-Donating Groups: An analogue with a 4-methoxyphenyl group (an EDG) at the 5-position was found to be active. acs.org
QSAR and Docking Insights: Computational studies on related pyrazolo[3,4-d]pyrimidines have utilized contour maps to determine how electrostatic features, influenced by EDGs and EWGs, participate in the activity. scispace.commdpi.com These studies help in understanding the electronic requirements for optimal interaction with the target protein. scispace.commdpi.com
Tautomeric Forms and Their Contribution to Biological Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can exist in three plausible tautomeric forms. nih.govacs.org The specific tautomer present under physiological conditions can significantly influence how the molecule interacts with its biological target. nih.gov
Structural Determination: Single-crystal X-ray diffraction has confirmed that the crystalline form of the parent scaffold synthesized under normal reaction conditions exists as the 7(4H)-one tautomer (form 4a in some studies). nih.govacs.org This form possesses a hydrogen bond donor at the N4 position.
Impact on Activity: The biological importance of this specific tautomer was demonstrated through chemical modification. nih.govacs.org When the structure was constrained to a different tautomeric form via O-methylation (P1), or when the hydrogen bond donor capability was removed through N-methylation (P2), the antitubercular activity was lost. nih.govacs.org This finding strongly suggests that the 7(4H)-one tautomer, with its capacity to act as a hydrogen bond donor, is the biologically active form for this particular series of compounds. nih.govacs.org
Ligand-Target Interactions and Binding Modes through Computational Docking
Computational docking studies have been instrumental in visualizing and understanding the interactions between pyrazolo[1,5-a]pyrimidine analogues and their protein targets. These studies provide a rational basis for SAR findings and guide further molecular design.
Docking against Kinases: In the development of PI3Kδ inhibitors, docking studies showed that the pyrazolo[1,5-a]pyrimidine core can establish key interactions within the kinase binding site. nih.gov For CDK2 and CDK9 inhibitors, docking studies revealed that a pyrazolo[1,5-a]pyrimidine derivative formed two hydrogen bonds with Leu83 and His84 and five pi-hydrogen interactions with other residues, indicating a good fit within the CDK2 binding site. tpcj.org
Docking against Other Targets: For antitubercular agents, docking studies have helped to propose or rule out potential mechanisms of action. nih.gov In the case of pyrazolo[3,4-d]pyrimidine analogues targeting TRAP1, docking identified crucial interactions with amino acid residues such as PHE 583, CYS 532, and ASP 594. mdpi.com
General Findings: These computational models consistently highlight the importance of hydrogen bonding involving the core heterocycle and hydrophobic or π-stacking interactions involving various substituents. nih.govtpcj.org For instance, the docking of FLT3 inhibitors confirmed that a 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine derivative targets the kinase effectively. nih.gov The electrostatic potential maps generated from these studies help confirm the binding modes by identifying regions that can act as hydrogen bond donors and acceptors. elsevier.com
The table below summarizes docking scores for some pyrazolo[1,5-a]pyrimidine derivatives against their targets.
| Compound Series | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
| Pyrazolo[1,5-a]pyrimidine 5a | CDK2 | Leu83, His84, Ala144, Val18 | -12.5367 | tpcj.org |
| Pyrazolo[1,5-a]pyrimidine 5a | CDK9 | Not specified | -10.3325 | tpcj.org |
| Pyrazolo[3,4-d]pyrimidine 42 | TRAP1 | PHE 583, CYS 532, SER 536, ASP 594 | -11.265 | mdpi.com |
Rational Design Principles for Novel this compound Derivatives
The rational design of novel derivatives based on the this compound scaffold is a strategic endeavor aimed at optimizing therapeutic properties by systematically modifying its chemical structure. This process is guided by a deep understanding of the structure-activity relationships (SAR) that govern the compound's interactions with biological targets. Key to this approach is the strategic introduction of various functional groups at different positions on the pyrazolopyrimidine core to enhance potency, selectivity, and pharmacokinetic profiles.
Research into the broader class of pyrazolo[1,5-a]pyrimidin-7(4H)-ones has provided a foundational understanding of the pharmacophore's key features. For instance, studies have shown that the core scaffold itself is a critical determinant of activity. acs.orgnih.gov Modifications to this core, such as methylation, can have a profound impact on biological outcomes. The methylation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, for example, has been shown to lead to a loss of antitubercular activity, highlighting the sensitivity of the core structure to substitution. acs.orgnih.gov
The design of novel derivatives often involves a multi-step synthetic approach. A common strategy begins with the reaction of a substituted aminopyrazole with a malonate derivative to form the pyrazolopyrimidine core. mdpi.com This is followed by chlorination and subsequent substitution reactions to introduce diversity at various positions of the scaffold. mdpi.com For instance, the key intermediate 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine is often utilized to create a series of derivatives through coupling reactions like the Buchwald-Hartwig or Suzuki reactions. mdpi.com
Molecular modeling and docking simulations play a crucial role in the rational design process, allowing for the in-silico evaluation of potential derivatives before their synthesis. nih.gov This computational approach helps in predicting the binding affinity of designed compounds to their target proteins, thereby prioritizing the synthesis of molecules with the highest likelihood of success. For example, in the development of phosphodiesterase-1 (PDE1) inhibitors, molecular docking was instrumental in designing a novel series of pyrazolopyrimidone derivatives with good inhibitory activities. nih.gov
The exploration of different substituents at various positions of the pyrazolopyrimidine ring is a cornerstone of the rational design strategy. For example, in the pursuit of potent antienteroviral agents, it was discovered that the C4 position of the pyrazolopyridine core offered significant potential for improvement, with various N-aryl groups enhancing antiviral activities. nih.gov Similarly, for antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a focused library of analogues was synthesized to identify key pharmacophoric features and achieve substantial improvements in activity. acs.orgnih.gov
The following table summarizes the impact of substitutions at different positions on the pyrazolo[1,5-a]pyrimidine core, based on findings from various research endeavors.
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |
| N1 | Isopropyl | High selectivity as an enterovirus replication inhibitor | nih.gov |
| C2 | Methyl | Foundational for certain targeted inhibitors | mdpi.com |
| C4 | N-aryl groups (e.g., 2-pyridyl, 3-sulfamoylphenyl) | Potent activity against non-polio enteroviruses and polioviruses | nih.gov |
| C5 | Indole (B1671886) | Improved potency and selectivity towards PI3Kδ inhibition | mdpi.com |
| C6 | Thiophenyl-2-yl | High selectivity as an enterovirus replication inhibitor | nih.gov |
| C7 | Morpholine (B109124) | Key structural motif for PI3Kδ inhibitors | mdpi.com |
Furthermore, the synthesis of derivatives can be achieved through various established and novel methods. Three-component reactions of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds offer a one-pot synthesis route to the pyrazolo[1,5-a]pyrimidine core. nih.gov More recently, green synthetic approaches utilizing ultrasonic irradiation in aqueous media have been developed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, highlighting a move towards more environmentally friendly chemical processes. bme.hu
In the context of developing selective PI3Kδ inhibitors, a library of compounds was developed using the 7-(morpholin-4-yl) pyrazolo[1,5-a]pyrimidine structural motif. mdpi.com This work underscored the importance of the bicyclic pyrazolo[1,5-a]pyrimidine core, particularly when combined with a morpholine moiety at the C7 position, in achieving potent and selective inhibition. mdpi.com The strategic substitution at the C2 and C5 positions further refined the activity of these compounds. mdpi.com
The table below presents a selection of rationally designed pyrazolo[1,5-a]pyrimidine derivatives and their reported biological activities, illustrating the principles of molecular design in action.
| Compound | Key Structural Features | Target/Activity | Reference |
| JX040 | 2-pyridyl group at C4 of a pyrazolopyridine core | Potent anti-non-polio enterovirus activity | nih.gov |
| JX025 | 3-sulfamoylphenyl moiety at C4 of a pyrazolopyridine core | Best activity against polioviruses | nih.gov |
| Compound 2j | Pyrazolopyrimidone derivative | PDE1B inhibitor (IC50 of 21 nM) with good metabolic stability | nih.gov |
| P1 (O-Me) & P2 (N-Me) | Methylated pyrazolo[1,5-a]pyrimidin-7(4H)-one | Loss of antitubercular activity | acs.orgnih.gov |
| Indole Derivatives | 5-indole-pyrazolo[1,5-a]pyrimidine core | Improved potency and selectivity for PI3Kδ inhibition | mdpi.com |
Computational and Spectroscopic Characterization Methods in 3 Methylpyrazolo 1,5 a Pyrimidin 7 1h One Research
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are powerful tools for predicting the molecular properties of pyrazolo[1,5-a]pyrimidine (B1248293) systems. They offer insights into electron distribution, molecular stability, and spectroscopic behavior, complementing experimental findings.
Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and stability of pyrazolo[1,5-a]pyrimidine derivatives. While specific DFT studies on 3-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one are not extensively documented, the application of DFT to the broader class of pyrazolopyrimidines is well-established. nih.gov
Researchers employ DFT calculations to:
Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to find its most stable conformation.
Analyze Tautomeric Stability: Calculate the relative energies of different tautomers, such as the 7(1H)-one, 7(4H)-one, and 7-hydroxy forms, to predict the most prevalent isomer under various conditions.
Investigate Electronic Properties: Analyze the distribution of electron density and molecular orbitals (e.g., HOMO and LUMO) to understand the molecule's reactivity and electronic behavior.
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
For instance, in studies of related pyrazolo[3,4-d]pyrimidines, DFT calculations using the B3LYP hybrid functional have been shown to accurately model geometrical parameters. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly relevant for compounds with potential applications in photophysics, such as fluorescent probes. For the pyrazolo[1,5-a]pyrimidine scaffold, TD-DFT calculations are instrumental in understanding their absorption and emission properties. rsc.org
Key applications of TD-DFT in this context include:
Prediction of UV-Vis Spectra: Calculating the energies and intensities of electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy.
Analysis of Electronic Transitions: Identifying the nature of the transitions, such as whether they are localized excitations or involve intramolecular charge transfer (ICT), which is crucial for designing fluorescent dyes. rsc.org
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for the definitive identification and structural verification of synthesized pyrazolo[1,5-a]pyrimidine compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of pyrazolo[1,5-a]pyrimidines in solution. Analysis of both ¹H and ¹³C spectra allows for the unambiguous assignment of every atom within the molecular framework. researchgate.netcdnsciencepub.com
A comprehensive NMR study on the parent pyrazolo[1,5-a]pyrimidine provides foundational data for interpreting the spectra of substituted derivatives. researchgate.netcdnsciencepub.com The chemical shifts for the unsubstituted core are presented below.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | ¹J(C,H) | Long-Range Couplings (J) |
|---|---|---|---|---|
| 2 | 142.1 | 8.18 | 193.0 | ²J(C2,H3)=12.2 |
| 3 | 96.9 | 6.61 | 182.5 | ³J(C3,H2)=7.9 |
| 5 | 149.5 | 9.03 | 180.0 | ²J(C5,H6)=9.8, ³J(C5,H7)=5.5 |
| 6 | 107.7 | 7.01 | 172.0 | ²J(C6,H5)=3.0, ²J(C6,H7)=11.0 |
| 7 | 154.9 | 8.78 | 187.0 | ²J(C7,H6)=3.0 |
| 8a | 149.2 | - | - | - |
The unambiguous assignment of proton and carbon signals is achieved through a suite of advanced NMR techniques. researchgate.netcdnsciencepub.com
Gated Decoupled Spectra: These experiments provide ¹³C spectra where protons are decoupled from carbon atoms, but the Nuclear Overhauser Effect (NOE) is suppressed. This allows for the accurate determination of one-bond (¹JCH) and long-range (ⁿJCH) coupling constants, which are invaluable for assignment. For example, the C-2 carbon is readily identified by its large ¹JCH value and a characteristic doublet of doublets arising from coupling to H-3. researchgate.netcdnsciencepub.com
2D Experiments: Two-dimensional NMR experiments are crucial for establishing connectivity.
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, mapping which protons are adjacent in the spin system (e.g., H-5, H-6, and H-7). researchgate.net
HETCOR (Heteronuclear Correlation): Correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's previously determined chemical shift. researchgate.netcdnsciencepub.com
NMR spectroscopy is vital for distinguishing between closely related isomers that can form during synthesis, such as 5-methyl and 7-methyl derivatives. researchgate.netcdnsciencepub.com The reaction of 3-aminopyrazoles with unsymmetrical dicarbonyl compounds can lead to different regioisomers, and NMR provides a definitive method for structural confirmation. researchgate.net
A simple and effective method for distinguishing between 5-methyl and 7-methyl pyrazolo[1,5-a]pyrimidines has been proposed based on NMR data:
¹³C Chemical Shift of the Methyl Group: The chemical shift of the methyl carbon is a reliable indicator. In 7-methyl derivatives, the methyl carbon typically resonates at a lower field (δ ≈ 24-25 ppm) compared to 5-methyl isomers (δ ≈ 16-17 ppm). researchgate.netcdnsciencepub.com
Fine Structure in ¹H NMR: The proton signal of the methyl group shows different long-range couplings. A 7-methyl group appears as a triplet due to coupling with H-6, whereas a 5-methyl group appears as a doublet of doublets due to couplings with H-6. researchgate.netcdnsciencepub.com
These established NMR methodologies provide a robust framework for the complete and unambiguous structural characterization of this compound and related compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. In the study of this compound, IR spectroscopy serves to confirm the presence of key structural features, particularly the cyclic amide (lactam) and the aromatic-like heterocyclic rings. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds present in the molecule.
The structural elucidation of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives is routinely supported by IR spectral data. tandfonline.comresearchgate.net For this compound, the spectrum is expected to exhibit several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the pyrimidinone ring, typically appearing as a strong band in the region of 1650-1730 cm⁻¹. The presence of the N-H group in the lactam ring is confirmed by a stretching vibration in the 3100-3500 cm⁻¹ range. Additionally, C-H stretching vibrations from the methyl group and the aromatic rings, as well as C=N and C=C stretching vibrations from the fused heterocyclic system, would be observable.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3100 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H | Stretch | 2850 - 3000 | Medium |
| Amide C=O (Lactam) | Stretch | 1650 - 1730 | Strong |
| Ring C=N and C=C | Stretch | 1400 - 1650 | Medium-Strong |
This table presents generalized expected values. Actual peak positions can vary based on the specific molecular environment and sample preparation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and exploring the structural components of a compound through its fragmentation pattern. For this compound (molecular formula: C₇H₇N₃O), high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental composition with high precision. nih.gov The monoisotopic mass of the compound is calculated to be 149.0589 Da.
Electron impact (EI) ionization is a common technique used in MS that results in the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides valuable structural information. The pyrazolo[1,5-a]pyrimidine ring system is relatively stable, meaning it may appear as a prominent ion in the spectrum. sapub.org
The fragmentation of this compound is expected to proceed through characteristic pathways for heterocyclic and ketonic compounds. miamioh.edu A primary fragmentation event would likely be the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrimidinone ring, a common fragmentation for cyclic ketones and lactams. Other plausible fragmentation pathways include the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the pyrazole (B372694) or pyrimidine (B1678525) ring, or the loss of a methyl radical (•CH₃) (15 Da).
A table of plausible mass fragments for this compound is presented below.
| Ion/Fragment | Proposed Formula | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |
| [M]⁺ | [C₇H₇N₃O]⁺ | 149.06 | - |
| [M-CO]⁺ | [C₆H₇N₃]⁺ | 121.06 | CO |
| [M-HCN]⁺ | [C₆H₆N₂O]⁺ | 122.05 | HCN |
| [M-CH₃]⁺ | [C₆H₄N₃O]⁺ | 134.04 | •CH₃ |
| [M-CO-HCN]⁺ | [C₅H₆N₂]⁺ | 94.05 | CO, HCN |
These values represent the theoretical monoisotopic masses of the proposed fragments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the compound. For the pyrazolo[1,5-a]pyrimidine scaffold, X-ray crystallography has been crucial in unambiguously confirming the structure of various synthesized derivatives. researchgate.netnih.gov222.29.81
The analysis of a suitable single crystal of this compound would confirm its planar, fused-ring structure. It would also elucidate the crystal packing, revealing intermolecular interactions such as hydrogen bonds involving the amide N-H donor and the carbonyl C=O acceptor, as well as potential π–π stacking interactions between the heterocyclic rings of adjacent molecules. researchgate.net222.29.81 This information is vital for understanding the compound's solid-state properties and can inform the design of crystalline materials.
While the specific crystal structure of the title compound is not available, data from closely related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives illustrate the type of information obtained. nih.govacs.org
| Parameter | Description | Example Value (from a related structure) |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | 8.5 - 9.5 |
| b (Å) | Unit cell dimension. | 7.0 - 8.0 |
| c (Å) | Unit cell dimension. | 18.0 - 19.0 |
| β (°) | Unit cell angle. | 95 - 105 |
| Volume (ų) | The volume of the unit cell. | 1200 - 1400 |
| Z | The number of molecules in the unit cell. | 4 |
Data in this table are representative examples from published crystal structures of related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and serve for illustrative purposes only. nih.gov
In Silico Modeling for Drug Discovery and Optimization
In silico modeling, or computer-aided drug design (CADD), has become a cornerstone in modern medicinal chemistry for the discovery and optimization of new therapeutic agents. For the pyrazolo[1,5-a]pyrimidine scaffold, these computational techniques are widely employed to explore potential biological activities, predict drug-like properties, and guide the synthesis of more effective and selective compounds. nih.govjohnshopkins.edu
Molecular docking is a prominent in silico method used to predict the binding orientation and affinity of a small molecule to the active site of a biological target, such as a protein or enzyme. tandfonline.comnih.gov Studies on pyrazolo[1,5-a]pyrimidine derivatives have utilized molecular docking to investigate their potential as inhibitors of various targets, including protein kinases (e.g., CDK2) in cancer and enzymes like InhA in Mycobacterium tuberculosis. tandfonline.comnih.gov These models help identify crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the target's active site. nih.gov For this compound, the carbonyl oxygen and N-H group are key hydrogen bond acceptors and donors, respectively, that can be critical for binding affinity.
Other computational methods applied to this scaffold include:
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity, helping to predict the potency of new analogs. nih.gov
ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug. johnshopkins.eduelsevier.com
These modeling approaches allow researchers to prioritize which derivatives to synthesize, saving significant time and resources, and to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. johnshopkins.edu
Future Directions and Translational Research Potential
Development of Next-Generation 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one Based Therapeutics
The development of next-generation therapeutics based on the pyrazolo[1,5-a]pyrimidine (B1248293) core is a vibrant area of research. The primary strategy involves the rational design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A significant focus has been on creating selective inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the delta (δ) isoform, which is crucial for regulating immune cell functions. nih.govmdpi.com
Researchers have successfully synthesized libraries of derivatives, such as those incorporating indole (B1671886) and benzimidazole (B57391) moieties, to probe structure-activity relationships (SAR). nih.govmdpi.com For example, the introduction of a 5-indole-pyrazolo[1,5-a]pyrimidine core was identified as a promising avenue for future SAR studies. nih.gov Optimization of these structures has led to the identification of potent lead compounds. One such compound, CPL302253, which features an indol-4-yl group, demonstrated high potency with an IC50 value of 2.8 nM for PI3Kδ and is being considered as a potential clinical candidate for inhalation therapy in asthma. nih.govmdpi.com Another promising candidate, CPL302415, a benzimidazole derivative, showed an IC50 of 18 nM for PI3Kδ and favorable selectivity over other PI3K isoforms, marking it as a potential candidate for treating systemic lupus erythematosus (SLE). mdpi.com
The goal of these next-generation therapeutics is to address the limitations of existing drugs, such as off-target effects and toxicity. nih.gov By achieving higher selectivity, as seen with the PI3Kβ/δ selectivity of 1415 for CPL302415, the risk of adverse effects can be significantly minimized. mdpi.com Future work will continue to build on these successes, using computational modeling and advanced synthetic chemistry to design compounds with superior therapeutic windows for a range of diseases.
Table 1: Examples of Next-Generation Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (PI3Kβ/δ) | Potential Indication | Reference |
|---|---|---|---|---|---|
| CPL302253 | PI3Kδ | 2.8 | - | Asthma | nih.govmdpi.com |
Exploration of New Biological Targets and Disease Indications
While much attention has been given to kinase inhibition, the therapeutic potential of the this compound scaffold extends to a variety of other biological targets and disease states. This structural motif is a versatile template for developing agents against cancer, infectious diseases, and neurodegenerative disorders. rsc.orgresearchgate.net
Oncology: In cancer therapy, pyrazolo[1,5-a]pyrimidines are being investigated as inhibitors for a range of protein kinases beyond PI3K, including EGFR, B-Raf, MEK, CDK2, and Pim-1, which are often dysregulated in various cancers. rsc.orgnih.gov A novel series of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines has been reported to inhibit the FLT3 protein kinase, a target in acute myeloid leukemia. nih.gov Furthermore, derivatives of this scaffold are being explored to combat multidrug resistance (MDR), a major obstacle in chemotherapy. nih.gov One study discovered that certain pyrazolo[1,5-a]pyrimidine derivatives act as potent reversal agents against P-glycoprotein (ABCB1)-mediated MDR, enhancing the efficacy of conventional anticancer drugs like paclitaxel. nih.gov
Infectious Diseases: The scaffold has shown promise in treating infectious diseases. Tetrahydropyrazolo[1,5-a]pyrimidine analogues have demonstrated bactericidal activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by targeting the essential transporter MmpL3. plos.org The potential for antiviral applications has also been highlighted by the discovery of related 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds that act as potent inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting a possible role in combating viral infections like COVID-19. nih.gov
Other Indications: The structural class is also known for its effects on the central nervous system, with compounds like zaleplon and indiplon (B1671879) being developed as sedative and anxiolytic agents. rsc.org This indicates the potential for designing new derivatives targeting neurological and psychiatric disorders.
Table 2: Novel Biological Targets and Indications for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Target | Disease Indication | Example/Context | Reference |
|---|---|---|---|
| Protein Kinases (EGFR, B-Raf, MEK, CDK2, Pim-1) | Cancer | Broad-spectrum kinase inhibition | rsc.orgnih.gov |
| FLT3 Protein Kinase | Acute Myeloid Leukemia | Inhibition of deregulated cell proliferation | nih.gov |
| P-glycoprotein (ABCB1) | Cancer (Multidrug Resistance) | Reversal of resistance to chemotherapy | nih.gov |
| MmpL3 | Tuberculosis | Bactericidal activity against M. tuberculosis | plos.org |
| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Potential antiviral activity | nih.gov |
Advanced Synthetic Methodologies for Sustainable Production
The efficient and sustainable synthesis of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their widespread investigation and potential commercialization. Traditional methods often involve multi-step procedures. A common route starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate to form a dihydroxy-heterocycle, which is then chlorinated before further substitution. nih.gov
To improve efficiency and sustainability, researchers are developing more advanced synthetic strategies. These include:
One-Pot Cyclization Reactions: These methods streamline the synthesis by combining multiple steps into a single procedure, reducing waste and saving time. For instance, a one-pot cyclization has been developed to create 3-halo-pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles and enaminones. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves product yields compared to conventional heating methods. researchgate.netresearchgate.net This technique is considered more environmentally benign and has been successfully applied to produce various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine hybrids. researchgate.netresearchgate.net
Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki and Buchwald-Hartwig coupling reactions are invaluable for introducing diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core. nih.gov These methods allow for the precise and efficient construction of complex molecules, which is essential for creating extensive compound libraries for SAR studies. nih.govnih.gov
Green Chemistry Approaches: There is a growing emphasis on using more environmentally friendly solvents and reagents. For example, some cyclization reactions have been optimized to work effectively in water, significantly reducing the reliance on volatile organic solvents. nih.gov
These advanced methodologies not only facilitate the rapid synthesis of diverse derivatives but also align with the principles of green chemistry, making the production process more sustainable and cost-effective. nih.govresearchgate.net
Combinatorial Chemistry and High-Throughput Screening of this compound Libraries
Combinatorial chemistry coupled with high-throughput screening (HTS) represents a cornerstone strategy for modern drug discovery, and it is particularly well-suited for exploring the chemical space around the this compound scaffold. benthamscience.commanuscriptpoint.com This approach involves the rapid synthesis of large collections, or "libraries," of structurally related compounds. manuscriptpoint.comcijournal.ru
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for the creation of extensive libraries where different substituents can be systematically varied at multiple positions. nih.govmdpi.com For example, researchers have generated libraries of indole and benzimidazole derivatives to explore the SAR for PI3Kδ inhibition. mdpi.commdpi.com By employing advanced synthetic techniques like palladium-catalyzed coupling and multi-component reactions, diverse functional groups can be efficiently introduced, leading to a wide array of novel compounds. nih.govnih.gov
Once these libraries are synthesized, HTS is used to rapidly evaluate their biological activity against specific targets. manuscriptpoint.comcijournal.ru This process allows for the screening of thousands of compounds in a short period, quickly identifying "hits"—compounds that exhibit desired activity. manuscriptpoint.com These hits can then be selected for further optimization in a process known as hit-to-lead development. cijournal.ru The successful identification of potent PI3Kδ inhibitors like CPL302253 and CPL302415 was the result of screening such focused libraries. mdpi.commdpi.com This integrated approach of combinatorial synthesis and HTS is essential for accelerating the discovery of new drug candidates and exploring the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.orgcijournal.ru
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
